molecular formula C17H21N5O2 B3727706 N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

Numéro de catalogue B3727706
Poids moléculaire: 327.4 g/mol
Clé InChI: UIUBKMVHHLPRNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, also known as EPG or TAK-220, is a small molecule drug that has shown promising results in scientific research for its potential therapeutic applications.

Mécanisme D'action

N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine acts as a selective antagonist of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation. By blocking CXCR3, N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine reduces the recruitment of immune cells, leading to decreased inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been shown to reduce inflammation in various animal models of inflammatory bowel disease and rheumatoid arthritis. It has also been shown to reduce neuropathic pain in animal models. N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been well-tolerated in animal studies, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine in lab experiments is its selectivity for CXCR3, which allows for specific targeting of immune cell recruitment. However, one limitation is that N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has only been studied in animal models, and its efficacy and safety in humans are not yet known.

Orientations Futures

There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine. One direction is to further investigate its potential therapeutic applications in humans, particularly in the treatment of inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and anxiety disorders. Another direction is to explore the use of N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine and its mechanism of action.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease and rheumatoid arthritis. N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine has also been studied for its potential use in treating neuropathic pain and anxiety disorders.

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-12-9-7-11(8-10-12)19-16(18)22-17-20-14-6-4-3-5-13(14)15(23)21-17/h7-10H,2-6H2,1H3,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUBKMVHHLPRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N\C2=NC3=C(CCCC3)C(=O)N2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 4
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-N'-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.